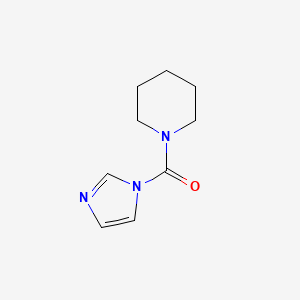

Imidazol-1-yl(piperidin-1-yl)methanone

描述

Structure

3D Structure

属性

IUPAC Name |

imidazol-1-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(12-7-4-10-8-12)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUDKWJBXBOZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Transformations of Imidazol 1 Yl Piperidin 1 Yl Methanone

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct electronic properties, rendering them key centers of reactivity. The N-1 nitrogen is part of an amide-like linkage with the carbonyl group, which significantly influences its reactivity. In contrast, the N-3 nitrogen possesses a lone pair of electrons and behaves as a nucleophilic and basic center.

Electrophilic attack, such as alkylation or protonation, is expected to occur preferentially at the N-3 position. This reactivity is a general feature of N-acylimidazoles, where the N-3 nitrogen remains available for reaction with various electrophiles. The resulting N-acylimidazolium salts are highly activated intermediates and can be potent acylating agents. osti.gov The quaternization of the N-3 nitrogen further enhances the leaving group ability of the imidazole moiety, facilitating nucleophilic attack at the carbonyl carbon.

Transformations at the Piperidine (B6355638) Ring System: Functional Group Interconversions

The piperidine ring offers a scaffold for various functional group interconversions, allowing for the introduction of diverse substituents and modification of the molecule's steric and electronic properties. While direct C-H functionalization of the piperidine ring in complex molecules can be challenging, modern synthetic methods offer pathways for such transformations. researchgate.netresearchgate.net These methods often involve the use of directing groups and can proceed via radical or organometallic intermediates to achieve site-selective modifications.

For instance, α-functionalization of N-acylpiperidines can be achieved through methods like lithiation followed by reaction with an electrophile. The N-acyl group can influence the regioselectivity of such reactions. Furthermore, the piperidine ring can be a template for the stereoselective synthesis of more complex derivatives. nih.gov Synthetic strategies often involve the construction of a substituted piperidine ring prior to its incorporation into the final molecule, allowing for precise control over the stereochemistry of newly introduced functional groups. nih.gov

Carbonyl Group Chemical Modifications

The carbonyl group in imidazol-1-yl(piperidin-1-yl)methanone is a key site for nucleophilic attack. The electron-withdrawing nature of the imidazole ring activates the carbonyl carbon, making it susceptible to reaction with a wide range of nucleophiles. This reactivity is characteristic of N-acylimidazoles, which are well-established as efficient acylating agents in organic synthesis. researchgate.netgoogle.com

The reaction with nucleophiles typically proceeds via a nucleophilic acyl substitution mechanism. Upon attack by a nucleophile, a tetrahedral intermediate is formed, which then collapses to expel the imidazole as a leaving group, resulting in the formation of a new amide, ester, or other carboxylic acid derivative. The facility of this reaction is enhanced by the good leaving group ability of the imidazole anion, which is stabilized by resonance.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Primary Amine (R-NH₂) | N-Substituted Piperidine-1-carboxamide |

| Secondary Amine (R₂NH) | N,N-Disubstituted Piperidine-1-carboxamide |

| Alcohol (R-OH) | Piperidine-1-carboxylate (Urethane) |

| Thiol (R-SH) | S-Piperidine-1-carbothioate |

The cleavage of the amide bond between the carbonyl group and the piperidine nitrogen is also a possible transformation, although it generally requires harsher conditions, such as strong acid or base hydrolysis, compared to the cleavage of the imidazole-carbonyl bond.

Derivatization Pathways for Analog Synthesis and Structural Diversity

The inherent reactivity of this compound at its imidazole, piperidine, and carbonyl moieties provides numerous pathways for the synthesis of a wide array of analogues with diverse structural features.

The introduction of substituents on either the imidazole or the piperidine ring can significantly influence the reactivity and selectivity of subsequent transformations.

Imidazole Ring Substitution: Electron-donating groups on the imidazole ring would be expected to increase the nucleophilicity of the N-3 nitrogen, potentially accelerating reactions with electrophiles at that position. Conversely, electron-withdrawing groups would decrease its basicity and nucleophilicity. Such substituents would also modulate the leaving group ability of the imidazole moiety in nucleophilic acyl substitution reactions.

Piperidine Ring Substitution: Substituents on the piperidine ring can exert steric and electronic effects on the reactivity of the molecule. Bulky substituents near the nitrogen atom could hinder reactions at the nitrogen or the adjacent carbonyl group. The electronic nature of the substituents can also influence the basicity and nucleophilicity of the piperidine nitrogen if the N-acyl group were to be cleaved. Furthermore, the position and nature of substituents on the piperidine ring are crucial in directing further functionalization reactions. rsc.org

The synthesis of conformationally constrained analogues is a valuable strategy in medicinal chemistry to explore the bioactive conformation of a molecule. For this compound, this can be achieved by introducing rigid structural elements into the piperidine ring. nih.gov

Methods to achieve conformational constraint include:

Introduction of unsaturation: Creating double bonds within the piperidine ring.

Formation of bicyclic systems: Bridging different positions of the piperidine ring to restrict its conformational flexibility.

Introduction of bulky substituents: Strategically placing large groups that favor specific chair or boat conformations of the piperidine ring.

These modifications can be accomplished through various synthetic routes, often starting from appropriately substituted pyridines or by employing intramolecular cyclization reactions. nih.gov

Stereochemical Aspects of Reactivity and Product Formation

The stereochemistry of reactions involving this compound is a critical aspect, particularly when new chiral centers are introduced on the piperidine ring. The synthesis of specific stereoisomers often requires the use of stereoselective reactions.

For transformations at the piperidine ring, the existing ring conformation can influence the stereochemical outcome of a reaction. For example, in reactions involving the formation of a new substituent on the ring, the incoming group may preferentially add from the axial or equatorial position depending on steric and electronic factors. The use of chiral catalysts or auxiliaries can also be employed to achieve high levels of enantioselectivity or diastereoselectivity in the synthesis of piperidine derivatives. researchgate.netacs.orgrsc.org

When the piperidine ring itself is chiral due to pre-existing substituents, it can direct the stereochemistry of reactions at other parts of the molecule. The stereochemical configuration of the piperidine ring atoms can be crucial for the biological activity of the resulting analogues. nih.gov

Comprehensive Structural Elucidation and Spectroscopic Characterization of Imidazol 1 Yl Piperidin 1 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Advanced Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

A detailed ¹H NMR spectral analysis for Imidazol-1-yl(piperidin-1-yl)methanone is not available in the reviewed literature. A hypothetical analysis would involve the identification of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each unique proton in the molecule. This would include distinct signals for the protons on the imidazole (B134444) ring and the piperidine (B6355638) ring. Without experimental data, a valid interpretation and the creation of a data table are not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similarly, specific ¹³C NMR spectral data for this compound could not be found. A ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the methanone (B1245722) group, the carbons of the imidazole ring, and the carbons of the piperidine ring. The chemical shifts of these signals are indicative of their electronic environment. The absence of this data precludes any meaningful analysis or the generation of a representative data table.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for elucidating the connectivity and spatial relationships between atoms in a molecule. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space. No published 2D NMR studies for this compound were identified.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental formula of a compound. There is no available HRMS data for this compound in the searched databases. Such data would be critical for confirming its molecular formula, C₉H₁₃N₃O. Without this, a data table showing the calculated versus found exact mass cannot be generated.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analytical Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture before they are introduced into the mass spectrometer for detection. It is widely used to assess the purity of a sample and to confirm the identity of the main component by its retention time and mass spectrum. No specific LC-MS analytical methods or results for this compound have been published, preventing any discussion of its analytical purity or chromatographic behavior.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound (C₉H₁₃N₃O), the theoretical monoisotopic mass is 179.1059 g/mol .

In positive-ion mode ESI-MS, the compound is expected to be readily protonated, primarily at the pyridine-like nitrogen of the imidazole ring or the piperidine nitrogen, to form the molecular ion [M+H]⁺. This would result in a prominent peak at an m/z (mass-to-charge ratio) of approximately 180.1131. Other potential adducts, such as the sodium adduct [M+Na]⁺ (m/z 202.0951) or the potassium adduct [M+K]⁺ (m/z 218.0690), might also be observed depending on the purity of the solvent and sample.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely induce fragmentation, providing structural information. The most probable fragmentation pathway involves the cleavage of the amide bond between the carbonyl carbon and the nitrogen atoms of the imidazole or piperidine rings, which is a common fragmentation pattern for N-acyl compounds.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₄N₃O]⁺ | 180.1131 |

| [M+Na]⁺ | [C₉H₁₃N₃ONa]⁺ | 202.0951 |

Note: The presented data is theoretical. Specific experimental values may vary slightly.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components. A very strong and sharp absorption band is predicted for the amide C=O (carbonyl) stretching vibration, typically appearing in the range of 1680-1650 cm⁻¹. The C-N stretching vibrations of the amide bond would appear in the 1400-1200 cm⁻¹ region.

Vibrations of the imidazole ring are also expected. Aromatic C-H stretching should produce bands above 3000 cm⁻¹, while C=N and C=C ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The piperidine ring would be identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and CH₂ scissoring/bending vibrations around 1465 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. The imidazole ring vibrations, particularly the symmetric "breathing" mode, are often strong in Raman spectra. The C=O stretch is also Raman active. Aliphatic C-H stretching and bending modes of the piperidine ring will also be present, although they are often weaker in Raman than in IR spectroscopy.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Imidazole Ring | C-H stretch | 3150-3100 | 3150-3100 |

| Imidazole Ring | C=N, C=C stretch | 1600-1450 | 1600-1450 |

| Piperidine Ring | C-H stretch | 2950-2850 | 2950-2850 |

| Piperidine Ring | CH₂ bend/scissor | ~1465 | ~1465 |

| Amide | C=O stretch | 1680-1650 (Strong) | 1680-1650 |

Note: These are predicted ranges based on characteristic group frequencies. Experimental values can be influenced by the molecular environment.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound is currently available, its solid-state molecular architecture can be predicted based on data from analogous structures.

In the crystal lattice, molecules would likely be linked by weak intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, involving the carbonyl oxygen and the imidazole nitrogen as potential acceptors. These interactions would dictate the molecular packing in the solid state.

Table 3: Expected Structural Parameters for this compound

| Structural Feature | Expected Geometry / Conformation |

|---|---|

| Imidazole Ring | Planar |

| Piperidine Ring | Chair Conformation |

| Amide Group (-CO-N-) | Planar |

| C=O Bond Length | ~1.23 Å |

| C(O)-N(piperidine) Bond Length | ~1.35 Å |

Note: These values are estimations based on typical bond lengths and conformations of similar N-acylimidazole and N-acylpiperidine compounds.

Theoretical and Computational Investigations of Imidazol 1 Yl Piperidin 1 Yl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) are frequently employed to provide detailed insights at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. For molecules containing imidazole (B134444) and piperidine (B6355638) rings, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are standard for geometry optimization to find the most stable conformation of the molecule. irjweb.com

Table 1: Hypothetical Optimized Geometrical Parameters of Imidazol-1-yl(piperidin-1-yl)methanone based on DFT Calculations.

| Parameter | Predicted Value |

| C=O Bond Length (Å) | ~1.23 |

| C-N (Amide) Bond Length (Å) | ~1.35 |

| N-C (Imidazole) Bond Length (Å) | ~1.38 |

| Dihedral Angle (Imidazole-Carbonyl) (°) | Variable, depending on conformation |

Note: These values are illustrative and based on typical bond lengths and angles found in similar structures. Actual values would require specific DFT calculations for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comugm.ac.id

In this compound, the HOMO is likely to be localized on the electron-rich imidazole and piperidine rings, particularly the nitrogen atoms with lone pairs of electrons. The LUMO, on the other hand, is expected to be centered on the carbonyl group (C=O), which is an electron-withdrawing moiety. The energy gap would provide insights into the charge transfer possibilities within the molecule. irjweb.comugm.ac.id

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Note: Specific energy values are not available in the literature for this compound and would need to be calculated.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. ugm.ac.id

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the imidazole and piperidine rings would also exhibit regions of negative potential. Conversely, the hydrogen atoms attached to the rings would likely show positive potential (blue). nanobioletters.com This information is crucial for understanding how the molecule might interact with other molecules and biological targets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the charge transfer and delocalization of electrons. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. acs.org

In the context of this compound, NBO analysis would be particularly useful for characterizing the nature of the amide bond and the electronic interactions between the imidazole and piperidine rings through the carbonyl linker. Significant delocalization of the lone pair of electrons from the piperidine nitrogen into the antibonding π* orbital of the carbonyl group (n → π*) would be expected, contributing to the stability of the amide bond. acs.org Interactions involving the π-system of the imidazole ring would also be of interest.

Table 3: Anticipated NBO Analysis Results for Key Interactions in this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N_piperidine) | π(C=O) | - |

| π(C=C)_imidazole | π(C=O) | - |

Note: The stabilization energies are not available and would be the output of a specific NBO calculation.

Topological Parameters and Noncovalent Interaction (NCI) Analysis

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCI) analysis are used to identify and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions within a molecule and between molecules. nanobioletters.com These interactions are crucial for understanding crystal packing and molecular recognition.

Molecular Modeling and Simulation

While specific molecular modeling and simulation studies on this compound are not readily found, the general approach for similar molecules involves techniques like molecular docking and molecular dynamics (MD) simulations. These methods are used to predict how a molecule might bind to a biological target, such as a protein receptor, and to study the dynamics and stability of the resulting complex. researchgate.netajchem-a.com

In a hypothetical molecular modeling study, this compound could be docked into the active site of a target protein. The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed to predict its potential biological activity. Subsequent MD simulations could then be used to assess the stability of the protein-ligand complex over time, providing insights into the dynamic behavior of the molecule within the binding pocket. researchgate.net

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds linking the central carbonyl group to the imidazole and piperidine rings. These rotations define the molecule's three-dimensional structure and its potential energy landscape, which is crucial for understanding its interaction with biological targets.

Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. By systematically rotating the key dihedral angles—specifically the N(imidazole)-C(carbonyl) bond and the C(carbonyl)-N(piperidine) bond—a map of stable conformers and the energy barriers between them can be generated.

The piperidine ring typically exists in a stable chair conformation. The primary sources of conformational variability arise from the relative orientations of the two heterocyclic rings with respect to the central methanone (B1245722) linker. The planarity of the amide bond introduces a significant rotational barrier, but slight torsions can occur. The rotation of the imidazole ring relative to the carbonyl group dictates the orientation of its potential hydrogen bond donors and acceptors.

The energy landscape is characterized by minima corresponding to stable, low-energy conformations (rotamers) and maxima corresponding to high-energy, eclipsed transition states. libretexts.orgunacademy.com The energy difference between the most stable and least stable conformations is defined as the rotational barrier. unacademy.comresearchgate.net For molecules with similar amide linkages, these barriers are influenced by steric hindrance and electronic effects like hyperconjugation, which tends to stabilize staggered conformations. unacademy.comresearchgate.net

A theoretical analysis suggests that the most stable conformer would likely adopt a staggered arrangement to minimize steric clash between the bulky ring systems. The potential energy varies as a function of the dihedral angles, with distinct energy wells representing the most probable spatial arrangements of the molecule.

Table 1: Hypothetical Rotational Energy Profile for Key Dihedral Angles in this compound

| Dihedral Angle (°) (Cimidazole-Nimidazole-Ccarbonyl-Npiperidine) | Conformation | Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| 0 | Eclipsed | 5.0 | High energy due to steric hindrance |

| 60 | Gauche | 0.8 | Intermediate energy state |

| 120 | Eclipsed | 4.5 | High energy state |

| 180 | Anti (Staggered) | 0.0 | Most stable, lowest energy conformation |

Ligand-Protein Docking for Interaction Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. semanticscholar.orgnih.gov This method is instrumental in elucidating the interaction mechanisms that underpin a compound's biological activity. For this compound, docking studies can identify plausible protein targets and characterize the specific molecular interactions involved.

Given that imidazole-containing compounds are frequently investigated as inhibitors of kinases and other enzymes in cancer and inflammatory diseases, a hypothetical docking study could be performed against a relevant protein target, such as a serine/threonine kinase. nih.govnih.govresearchgate.net The process involves preparing the 3D structures of both the ligand (this compound) and the protein, followed by a computational search algorithm that explores possible binding poses of the ligand within the protein's active site.

The binding mechanism is elucidated by analyzing the resulting ligand-protein complexes. Key interactions typically include:

Hydrogen Bonds: The carbonyl oxygen is a primary hydrogen bond acceptor, while C-H groups on the imidazole ring can act as weak hydrogen bond donors.

Hydrophobic Interactions: The aliphatic piperidine ring and the aromatic imidazole ring can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-stacking: The imidazole ring may form π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These interactions collectively contribute to the stability of the ligand-protein complex, which is quantified by a scoring function that estimates the binding energy. nih.govsemanticscholar.org A lower binding energy generally indicates a more stable complex and higher binding affinity.

Table 2: Hypothetical Ligand-Protein Interactions for this compound with a Kinase Active Site

| Ligand Moiety | Protein Residue | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen | Lysine (Backbone NH) | Hydrogen Bond | 2.9 |

| Imidazole Ring | Leucine | Hydrophobic | 3.8 |

| Imidazole Ring | Phenylalanine | π-π Stacking | 4.5 |

| Piperidine Ring | Valine | Hydrophobic | 4.1 |

| Piperidine Ring | Alanine | van der Waals | 3.9 |

Pharmacophore Mapping and Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.net Based on the hypothetical ligand-protein docking interactions, a pharmacophore model for this compound can be constructed. This model serves as a 3D query for virtual screening to find other structurally diverse compounds with potentially similar activity.

The key pharmacophoric features of this compound are derived from its structural components and their potential interactions:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the carbonyl group is a strong HBA.

Aromatic Ring (AR): The imidazole ring provides an aromatic feature capable of engaging in π-stacking interactions.

Hydrophobic Group (HY): The saturated piperidine ring serves as a significant hydrophobic feature, crucial for fitting into nonpolar pockets of a receptor.

Positive Ionizable (PI)/Hydrogen Bond Donor (HBD): Depending on the target environment, the imidazole ring could become protonated, acting as a positive ionizable feature, or its C-H groups could serve as weak donors.

The spatial relationship—distances and angles—between these features is critical. A well-defined pharmacophore model not only summarizes the key binding interactions but also guides the rational design of new derivatives with potentially improved potency and selectivity.

Table 3: Identified Pharmacophoric Features of this compound

| Feature | Molecular Moiety | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Forms key hydrogen bonds with donor residues. |

| Aromatic Ring (AR) | Imidazole Ring | Participates in π-stacking and hydrophobic interactions. |

| Hydrophobic Group (HY) | Piperidine Ring | Occupies hydrophobic pockets in the active site. |

Reaction Mechanism Studies through Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route involves the reaction between an activated imidazole derivative, such as 1,1'-Carbonyldiimidazole (B1668759) (CDI), and piperidine. nih.gov DFT calculations can be used to map the entire reaction pathway, identifying reactants, intermediates, transition states, and products. semanticscholar.org

The reaction is a nucleophilic acyl substitution. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of CDI. This leads to the formation of a tetrahedral intermediate. Subsequently, one of the imidazole rings is eliminated as a leaving group, resulting in the formation of the final product, this compound.

Transition State Characterization

The transition state (TS) is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. For the nucleophilic attack of piperidine on CDI, the transition state is characterized by the partial formation of the N(piperidine)-C(carbonyl) bond and the partial rehybridization of the carbonyl carbon from sp² to sp³.

Computational characterization of the TS involves locating this first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the structure; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the stretching of the forming and breaking bonds). semanticscholar.org Geometric parameters of the TS, such as key bond lengths and angles, provide insight into its structure and the nature of the bond-forming and bond-breaking processes.

Table 4: Hypothetical Geometric Parameters of the Transition State

| Parameter | Description | Hypothetical Value (Å or °) |

|---|---|---|

| Npiperidine-Ccarbonyl Bond Length | Forming bond | 1.95 Å |

| Ccarbonyl-Nimidazole (leaving) Bond Length | Breaking bond | 1.50 Å |

| C=O Bond Length | Elongated carbonyl bond | 1.30 Å |

| Npiperidine-Ccarbonyl-O Angle | Angle of nucleophilic attack | 105° |

Energy Barrier Calculations

The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. It determines the rate of the reaction; a higher barrier corresponds to a slower reaction. This value can be calculated with high accuracy using quantum chemical methods. semanticscholar.org

Table 5: Hypothetical Energy Profile for the Synthesis Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (CDI + Piperidine) | 0.0 | Initial state, reference energy |

| Transition State | +15.5 | Activation energy barrier |

| Products (Product + Imidazole) | -20.0 | Final state, overall reaction enthalpy |

Imidazol 1 Yl Piperidin 1 Yl Methanone As a Versatile Chemical Scaffold and Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Imidazol-1-yl(piperidin-1-yl)methanone functions as an effective carbamoylating agent, acting as a stable and safe alternative to hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov The N-acylimidazole moiety is an excellent leaving group, allowing the piperidine-1-carbonyl group to be efficiently transferred to a variety of nucleophiles. This reactivity is central to its role as a precursor in synthesizing a range of derivative compounds, particularly substituted ureas.

The primary application of this compound as a precursor is in the formation of unsymmetrical ureas. When this compound is reacted with a primary or secondary amine, the imidazole (B134444) group is displaced by the amine nucleophile. This reaction forms a new carbon-nitrogen bond, yielding a urea (B33335) derivative where one nitrogen is part of the original piperidine (B6355638) ring and the other is from the reacting amine. This method is highly efficient for creating urea-based molecules, which are significant pharmacophores in many therapeutic agents. nih.gov For instance, this synthetic strategy is employed in the development of urea-based prostate-specific membrane antigen (PSMA) inhibitors. nih.gov

The general reaction mechanism can be summarized as follows:

This compound + R₁R₂NH → Piperidin-1-yl-(NR₁R₂)methanone + ImidazoleThis process provides a straightforward and high-yielding route to complex ureas under mild conditions, avoiding the use of toxic and moisture-sensitive reagents. nih.gov The stability and ease of handling of the acylimidazole precursor make it a preferred synthon in modern organic synthesis. nih.gov

| Precursor Type | Reactant Nucleophile | Resulting Compound Class | Significance |

|---|---|---|---|

| This compound | Primary/Secondary Amine (R-NH₂) | Unsymmetrical Ureas | Core structure in many enzyme inhibitors and therapeutic agents. nih.gov |

| N-Acylimidazole (General) | Alcohol (R-OH) | Carbamates | Important functional groups in pharmaceuticals and protecting group chemistry. organic-chemistry.orgfigshare.com |

| N-Acylimidazole (General) | Thiol (R-SH) | Thiocarbamates | Valuable in medicinal chemistry and agrochemical development. nih.gov |

Role in the Design of Chemically Related Libraries

In drug discovery and medicinal chemistry, the systematic creation of compound libraries around a central molecular framework, or scaffold, is a fundamental strategy for identifying new therapeutic candidates. nih.gov this compound is an ideal scaffold for the design and parallel synthesis of chemically related libraries due to its modular nature and reliable reactivity. nih.gov

The compound can be utilized in two primary ways for library generation:

Scaffold-Based Diversification: A library of diverse amines can be reacted with a single batch of this compound. This approach generates a large library of N,N'-substituted ureas where the piperidine-1-carbonyl moiety remains constant, and the diversity is introduced from the amine building blocks. This method allows for rapid exploration of the structure-activity relationship (SAR) related to the substituents on the second nitrogen atom.

Building Block Diversification: A library of Imidazol-1-yl(cyclic amino)methanone analogues can be synthesized first. By starting with a variety of cyclic amines instead of just piperidine (e.g., morpholine, pyrrolidine, piperazine), a collection of related acylimidazole intermediates is created. These intermediates can then be reacted with a specific amine or a smaller set of amines to explore how changes in the cyclic amine ring affect biological activity.

The piperidine scaffold itself is considered a "privileged" structure in medicinal chemistry, as it is a common core in many active pharmaceuticals. thieme-connect.com Its inclusion can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. thieme-connect.com Designing libraries based on this scaffold is therefore a promising strategy for discovering new drug-like molecules. thieme-connect.com

| Library Strategy | Constant Core Fragment | Variable Building Block (Example Set) | Resulting Library |

|---|---|---|---|

| Strategy 1: Amine Diversification | Piperidine-1-carbonyl | Aniline, Benzylamine, Cyclohexylamine | A library of ureas with a fixed piperidine moiety and varied terminal substituents. |

| Strategy 2: Cyclic Amine Diversification | Imidazole-carbonyl | Piperidine, Morpholine, 4-Methylpiperazine | A library of acylimidazole intermediates with varied cyclic amine cores. |

Applications as a Building Block in Complex Molecular Architectures (e.g., PROTAC Linkers for related structures)

The structural components of this compound—specifically the rigid piperidine ring—are highly valuable as building blocks in the construction of complex molecular architectures. nih.gov This is particularly evident in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to induce the degradation of specific target proteins.

PROTACs consist of two distinct ligands (one for a target protein and one for an E3 ubiquitin ligase) connected by a chemical linker. nih.gov The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the PROTAC's efficacy, stability, and cell permeability. nih.gov While flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains are common, there is a growing trend towards incorporating rigid motifs to achieve better spatial orientation between the two ends of the molecule. nih.gov

Saturated heterocyclic scaffolds such as piperidine and piperazine (B1678402) are frequently incorporated into PROTAC linkers to impart rigidity and modulate physicochemical properties like solubility. nih.govresearchgate.net The piperidine ring from a building block like this compound provides a conformationally constrained unit that can help maintain the optimal distance and orientation required for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). explorationpub.com The use of such rigid linkers is an important strategy in the rational design of potent and selective protein degraders. explorationpub.com

| Structural Feature | Function in PROTAC Linker | Advantage |

|---|---|---|

| Piperidine Ring | Provides a rigid, non-flexible segment within the linker chain. | Improves control over the spatial orientation of the two binding ligands, enhancing ternary complex stability. nih.govexplorationpub.com |

| Heterocyclic Nature | Can improve the overall physicochemical properties of the PROTAC. | Increases solubility and can balance the lipophilicity of the molecule, aiding cell permeability. explorationpub.com |

| Amide/Urea Linkage | Connects the piperidine scaffold to other parts of the linker or ligands. | Provides chemically stable connection points with well-defined geometry. |

Emerging Research Directions and Future Outlook for Imidazol 1 Yl Piperidin 1 Yl Methanone Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of imidazol-1-yl(piperidin-1-yl)methanone and its analogues is pivotal for enabling further research and application. A primary and efficient method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. CDI is a versatile reagent that facilitates the formation of the amide bond between the imidazole (B134444) and piperidine (B6355638) moieties. In a typical procedure, CDI can be reacted with piperidine to form an activated intermediate, which then readily reacts with imidazole to yield the final product. Conversely, activating imidazole with CDI before coupling with piperidine is also a viable pathway. This method is often preferred due to its mild reaction conditions and the generation of gaseous carbon dioxide and imidazole as byproducts, which simplifies purification. nih.govresearchgate.netmdpi.com

Alternative coupling reagents to CDI are also being investigated for the synthesis of related amide structures. Reagents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be used to couple an imidazole-containing carboxylic acid with piperidine, or vice versa. nih.gov The development of catalytic methods, potentially using transition metals, for the direct carbonylative coupling of imidazole and piperidine derivatives represents a frontier in synthetic chemistry that could offer more atom-economical and sustainable routes in the future.

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing protocols and designing new transformations. The widely used CDI-mediated coupling proceeds through a well-understood, yet subtly complex, pathway. The reaction initiates with the nucleophilic attack of a primary or secondary amine (like piperidine) on one of the carbonyl carbons of CDI. This forms a tetrahedral intermediate which then collapses, expelling an imidazole anion to generate an imidazolyl-carbamate intermediate. This activated intermediate is then susceptible to nucleophilic attack by another amine or, in this case, the imidazole ring, to form the final amide product.

Advanced mechanistic studies are moving beyond this general understanding to probe the finer details using a combination of kinetic analysis, isotopic labeling, and computational modeling. For instance, density functional theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying the precise structure of transition states and intermediates. This allows researchers to understand the energetic barriers of each step and how different solvents or additives might influence the reaction pathway.

Furthermore, mechanistic investigations into alternative synthetic routes are emerging. For example, in the van Leusen imidazole synthesis, which constructs the imidazole ring itself, the mechanism involves the deprotonation of tosylmethylisocyanide (TosMIC) to form a stabilized carbanion. mdpi.com This carbanion then engages in a series of addition, elimination, and intramolecular cyclization steps. mdpi.com Studying the mechanisms of such multi-component reactions provides insights into controlling regioselectivity and stereoselectivity in the synthesis of more complex derivatives, which is essential for developing functionally rich molecules. mdpi.com

Chemoinformatics and Data-Driven Research on Derivatives

Chemoinformatics and computational chemistry are becoming indispensable tools for accelerating research on this compound derivatives. These data-driven approaches enable the prediction of physicochemical properties, biological activities, and potential toxicities, thereby guiding synthetic efforts toward compounds with the most promising profiles.

One of the primary applications is in virtual screening and molecular docking. researchgate.net By creating a virtual library of derivatives, researchers can dock these compounds into the active site of a biological target, such as an enzyme or receptor. The docking scores and predicted binding poses help to prioritize which compounds to synthesize and test, saving significant time and resources. mdpi.comrsc.org For example, molecular modeling of analogous compounds has been used to suggest that specific substituent arrangements can modulate receptor binding. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another key chemoinformatic approach. By analyzing a dataset of synthesized derivatives and their measured biological activities, QSAR models can identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that correlate with activity. These models can then be used to predict the activity of novel, unsynthesized derivatives.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for early-stage drug discovery. nih.gov Computational tools can estimate properties like aqueous solubility, membrane permeability, and potential for off-target effects, helping to flag compounds that are likely to fail later in development due to poor pharmacokinetic profiles. nih.gov DFT calculations are also employed to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of these molecules, providing insights into their reactivity and interaction capabilities. nih.govmdpi.com

Exploration of Supramolecular Interactions and Self-Assembly

The structural features of this compound make it an interesting candidate for studies in supramolecular chemistry. The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the sp2-hybridized nitrogen), while the carbonyl oxygen of the methanone (B1245722) linker is a potent hydrogen bond acceptor. The piperidine ring, while less active, can participate in weaker C-H···O or C-H···π interactions.

Research into analogous imidazole-containing ligands has shown their capacity to form complex and predictable supramolecular structures through these non-covalent interactions. researchgate.net For example, N-H···N and N-H···O hydrogen bonds are common motifs that can direct the assembly of molecules into one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. researchgate.net The planar imidazole ring can also engage in π-π stacking interactions, further stabilizing these extended architectures. researchgate.net

The interplay of these interactions can lead to the formation of well-defined self-assembled structures in the solid state, as revealed by techniques like single-crystal X-ray diffraction. researchgate.net Understanding and controlling these interactions is a key goal of crystal engineering. By modifying the substituents on the imidazole or piperidine rings, it is possible to tune the directionality and strength of the intermolecular forces, thereby programming the final supramolecular architecture. This control over self-assembly could lead to the development of new materials with tailored properties, such as specific porosity for gas storage or unique photophysical characteristics.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing Imidazol-1-yl(piperidin-1-yl)methanone, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between imidazole and piperidine derivatives. For example, nitro-substituted pyrazole analogs (as structurally related compounds) are synthesized via nucleophilic substitution under controlled pH and temperature. Reagents such as sodium borohydride (for reduction) or potassium permanganate (for oxidation) are employed, with yields optimized by adjusting reaction time (16–24 hours) and solvent polarity (e.g., dioxane or ethanol) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Proton and carbon-13 NMR (e.g., 400 MHz in DMSO-d6) resolves aromatic protons and substituent effects on the imidazole ring .

- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. For example, SHELXTL (Bruker AXS version) provides robust solutions for twinned or high-resolution macromolecular data .

Q. What are the primary biological targets and mechanisms of action for this compound derivatives?

- Methodological Answer : Derivatives interact with bacterial cell membranes (disrupting integrity) and inhibit pro-inflammatory cytokines (e.g., TNF-α and IL-6). In vitro assays using lipopolysaccharide-induced macrophages demonstrate dose-dependent suppression of inflammation markers (IC50 values in µM range) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, particularly in multi-step reactions?

- Methodological Answer : Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2<sup>3</sup> design (three factors at two levels) can identify interactions between reaction time (12–24 hours), pH (6–8), and reagent stoichiometry (1:1 vs. 1:1.2). Response surface methodology (RSM) then models optimal conditions for maximum yield .

Q. What strategies address contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer :

- Replication : Repeat assays under standardized conditions (e.g., cell line consistency, passage number).

- Controlled Variables : Isolate substituent effects (e.g., nitro vs. amino groups) to clarify structure-activity relationships.

- Meta-Analysis : Compare results across studies using platforms like PubMed or SciFinder to identify trends obscured by experimental variability .

Q. How do structural modifications (e.g., electron-withdrawing groups) impact the compound’s efficacy as a corrosion inhibitor?

- Methodological Answer : Methoxy-substituted derivatives (e.g., trimethoxy vs. monomethoxy) exhibit varying inhibition efficiencies (70–92% in 5 M HCl) due to adsorption strength on steel surfaces. Electrochemical impedance spectroscopy (EIS) and SEM/EDX quantify surface coverage, while DFT calculations correlate electron density with adsorption energy .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, nitro groups reduce electron density on the imidazole ring, favoring electrophilic substitution at the 4-position. Software like Gaussian or ORCA validates experimental outcomes (e.g., regioselectivity in nitration reactions) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on antibacterial efficacy of a nitro-substituted derivative.

- Resolution :

- Variable Isolation : Test the compound against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical MIC assay conditions.

- Mechanistic Study : Use fluorescence microscopy to verify membrane disruption, ruling out assay-specific artifacts.

- Cross-Study Comparison : Compare with structurally similar compounds (e.g., pyrrolidinyl vs. piperidinyl analogs) to identify substituent-dependent trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。